Phosphine, phenylbis(2,4,6-trimethylbenzoyl)-

CAS No.: 620596-61-4

Cat. No.: VC16900017

Molecular Formula: C26H27O2P

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 620596-61-4 |

|---|---|

| Molecular Formula | C26H27O2P |

| Molecular Weight | 402.5 g/mol |

| IUPAC Name | [phenyl-(2,4,6-trimethylbenzoyl)phosphanyl]-(2,4,6-trimethylphenyl)methanone |

| Standard InChI | InChI=1S/C26H27O2P/c1-16-12-18(3)23(19(4)13-16)25(27)29(22-10-8-7-9-11-22)26(28)24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3 |

| Standard InChI Key | IFBMOBFQBJZBMV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(=O)P(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

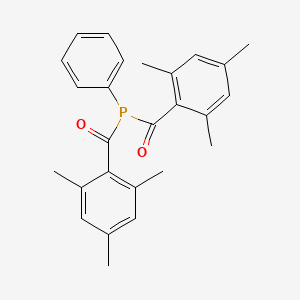

Phosphine, phenylbis(2,4,6-trimethylbenzoyl)-, is systematically identified by the CAS registry numbers 162881-26-7 and 75980-60-8, reflecting its inclusion in multiple chemical inventories . Its molecular formula, , corresponds to a molecular weight of 418.5 g/mol. The compound’s structure features a central phosphorus atom bonded to a phenyl group and two 2,4,6-trimethylbenzoyl moieties, forming a symmetrical phosphine oxide derivative (Figure 1).

Table 1: Key Identifiers of Phosphine, Phenylbis(2,4,6-trimethylbenzoyl)-

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [phenyl-(2,4,6-trimethylbenzoyl)phosphoryl]-(2,4,6-trimethylphenyl)methanone | PubChem |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C | PubChem |

| InChI Key | GUCYFKSBFREPBC-UHFFFAOYSA-N | PubChem |

| DSSTox Substance ID | DTXSID8044597 | EPA DSSTox |

Synthesis and Industrial Production

While detailed synthetic routes are proprietary, general methods involve the reaction of 2,4,6-trimethylbenzoyl chloride with phenylphosphine oxide under inert conditions. Industrial-scale production employs continuous flow systems to enhance yield and purity, with rigorous purification via recrystallization or chromatography.

Physical and Chemical Properties

Solubility and Stability

The compound exhibits solubility in polar aprotic solvents such as toluene and acetonitrile, with limited solubility in water. Its stability under ambient conditions is high, but UV exposure triggers rapid decomposition into reactive radicals .

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Pale yellow to yellow powder | PubChem |

| Melting Point | Not explicitly reported | N/A |

| UV Absorption | Peak activity in UVA range (320–400 nm) | Industrial Chemicals Assessment |

Applications in Industrial Processes

Role as a Photoinitiator

Phosphine, phenylbis(2,4,6-trimethylbenzoyl)-, is integral to UV-curable systems due to its high photoactivity. Upon UV irradiation, the compound undergoes homolytic cleavage of the phosphorus-oxygen bond, generating phenyl and trimethylbenzoyl radicals that initiate polymerization in acrylate resins . This mechanism is critical in applications requiring rapid curing, such as:

-

Printing Inks: Ensures fast drying and high gloss in packaging materials.

-

Dental Composites: Facilitates light-activated hardening of restorative materials.

-

Adhesive Formulations: Enhances bond strength through cross-linking.

Comparative Efficacy

The compound outperforms traditional photoinitiators like benzophenone and camphorquinone in deep-section curing, as its radicals exhibit longer lifetimes and reduced oxygen inhibition.

Toxicological and Environmental Profile

Acute and Repeated Dose Toxicity

Regulatory assessments classify the compound as a skin sensitizer, with animal studies demonstrating erythema and edema at concentrations ≥1% . Repeated dermal exposure in rodents led to systemic effects, including reduced body weight and hepatic enzyme alterations .

Genotoxicity and Carcinogenicity

In vitro assays revealed mixed results:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume